molecular formula C21H18N2O4S B5101564 N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide

N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide

Cat. No. B5101564
M. Wt: 394.4 g/mol
InChI Key: ADBOYVADMFXONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as APSB, is a chemical compound that has shown potential in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.

Mechanism of Action

N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the activity of HDAC by binding to the enzyme's active site. This leads to an increase in the acetylation of histone proteins, which can alter gene expression. N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has also been found to increase the expression of BDNF by activating the cAMP response element-binding protein (CREB) signaling pathway.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been found to have various biochemical and physiological effects. In cancer cells, N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been found to induce cell death by promoting apoptosis and inhibiting cell proliferation. In neuronal cells, N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been found to increase the expression of BDNF, which can promote neuronal survival and function. N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has also been found to have anti-inflammatory effects, as it can inhibit the activity of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide is also relatively stable and can be stored for long periods of time. However, N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide research. One area of interest is the potential use of N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide in cancer therapy. Further studies are needed to determine the effectiveness of N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide in treating different types of cancer and to optimize its use in combination with other drugs. Another area of interest is the potential use of N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and treatment duration for N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide in these diseases. Additionally, future research could focus on developing more water-soluble forms of N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide to improve its usability in aqueous solutions.

Synthesis Methods

N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide can be synthesized through various methods, including the reaction of 3-acetylphenylamine with p-toluenesulfonyl chloride and 4-aminobenzamide. Another method involves the reaction of 3-acetylphenylamine with p-toluenesulfonyl isocyanate and 4-aminobenzamide. These methods have been optimized to yield high purity N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide, which can be used in scientific research.

Scientific Research Applications

N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been studied for its potential applications in scientific research. This compound has been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a role in gene expression. HDAC inhibitors have been studied for their potential use in cancer therapy, as they can induce cell death in cancer cells. N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has also been studied for its potential use in treating neurodegenerative diseases, as it has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.

properties

IUPAC Name

N-(3-acetylphenyl)-4-(benzenesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-15(24)17-6-5-7-19(14-17)22-21(25)16-10-12-18(13-11-16)23-28(26,27)20-8-3-2-4-9-20/h2-14,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBOYVADMFXONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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